molecular formula C23H23ClN4O3S B11324006 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile

2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11324006
M. Wt: 471.0 g/mol
InChI Key: IXHKMCAGZHJISN-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and an oxazole ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the azepane and sulfonyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471.0 g/mol

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorophenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H23ClN4O3S/c24-20-8-4-3-7-18(20)16-26-23-21(15-25)27-22(31-23)17-9-11-19(12-10-17)32(29,30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-14,16H2

InChI Key

IXHKMCAGZHJISN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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